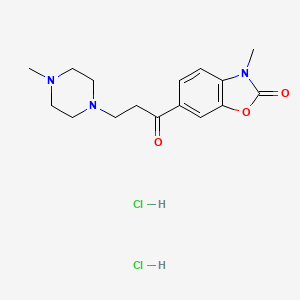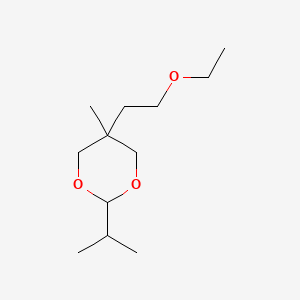
cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its unique structure, which includes ethoxyethyl, methyl, and propan-2-yl groups attached to the dioxane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethanol with a suitable dioxane precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for achieving high-quality product.
化学反応の分析
Types of Reactions
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.
Substitution: The ethoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohols or ethers.
科学的研究の応用
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with similar structural features but lacking the ethoxyethyl and methyl groups.
2-Methyl-1,3-dioxane: Another dioxane derivative with a methyl group but different substituents compared to 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane.
Uniqueness
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane is unique due to its specific combination of ethoxyethyl, methyl, and propan-2-yl groups attached to the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
22644-80-0 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C12H24O3/c1-5-13-7-6-12(4)8-14-11(10(2)3)15-9-12/h10-11H,5-9H2,1-4H3 |
InChIキー |
UUBPWYVITMKKCM-UHFFFAOYSA-N |
正規SMILES |
CCOCCC1(COC(OC1)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


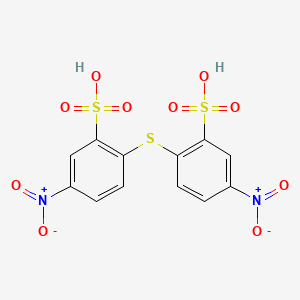
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)

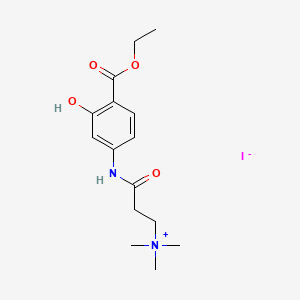
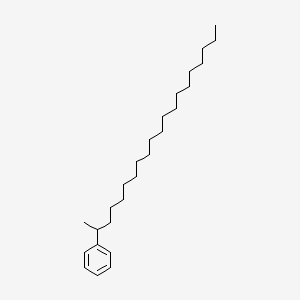
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
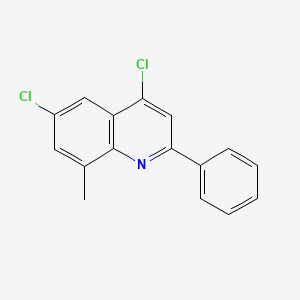
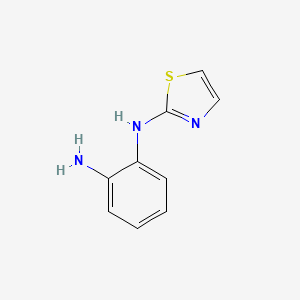
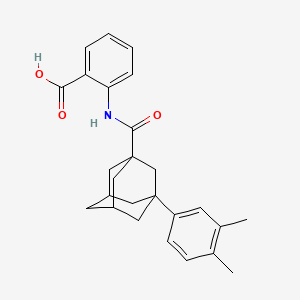
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
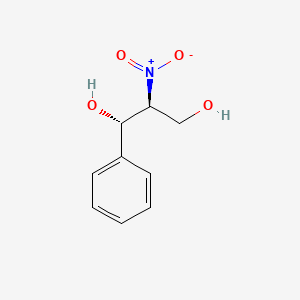
![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)

